molecular formula C17H13ClO2S B12750255 (Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one CAS No. 130689-08-6

(Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one

Cat. No.: B12750255
CAS No.: 130689-08-6
M. Wt: 316.8 g/mol
InChI Key: RKMNNFIJXFVDEZ-XYOKQWHBSA-N
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Description

(Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound belonging to the class of benzothiopyran derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted benzothiopyran ring system with a methoxyphenyl methylene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 6-chloro-4H-1-benzothiopyran-4-one with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiopyran derivatives. These products can exhibit different biological activities and properties, making them valuable for further research .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and heterocycles.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the chloro and methoxy substituents, which contribute to its distinct biological activities and chemical reactivity. These features make it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

130689-08-6

Molecular Formula

C17H13ClO2S

Molecular Weight

316.8 g/mol

IUPAC Name

(3Z)-6-chloro-3-[(4-methoxyphenyl)methylidene]thiochromen-4-one

InChI

InChI=1S/C17H13ClO2S/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-7-4-13(18)9-15(16)17(12)19/h2-9H,10H2,1H3/b12-8+

InChI Key

RKMNNFIJXFVDEZ-XYOKQWHBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CSC3=C(C2=O)C=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2CSC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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